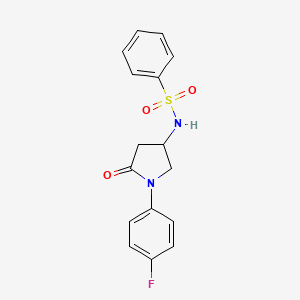

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

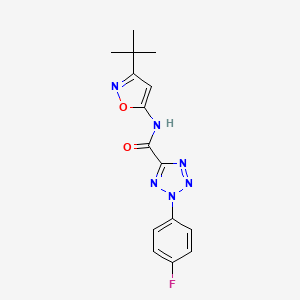

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, a fluorophenyl group, and a pyrrolidinone ring. Benzenesulfonamides are known to have various biological activities, and fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine .

Applications De Recherche Scientifique

Inhibition of Kynurenine 3-Hydroxylase

The compound has been studied for its ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neurodegenerative diseases, and inhibitors like N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide may have therapeutic potential in this context. One study found that similar benzenesulfonamide derivatives blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating the potential for neurological applications (Röver et al., 1997).

GPR119 Agonists for Metabolic Disorders

Research has identified derivatives of benzenesulfonamides as novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis and lipid metabolism, making these compounds potential candidates for treating metabolic disorders like diabetes (Yu et al., 2014).

Cyclooxygenase-2 (COX-2) Inhibitors

Some benzenesulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are important in the treatment of inflammation and pain. The presence of a fluorine atom in such compounds has been shown to increase their selectivity and potency as COX-2 inhibitors, suggesting potential use in anti-inflammatory therapies (Hashimoto et al., 2002).

Antimicrobial and Anticancer Activities

Benzenesulfonamide derivatives have demonstrated promising antimicrobial and anticancer activities. Studies have shown that these compounds can be more effective than standard drugs in certain contexts, and their structure-activity relationships (SAR) have been explored for optimizing their therapeutic potential (Kumar et al., 2014).

Enantioselective Fluorination

The fluorine-containing benzenesulfonamides have been used in enantioselective fluorination reactions, catalyzed by chiral palladium complexes. These reactions are significant in organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds (Wang et al., 2014).

Neuroprotective Effects

Some studies have explored the neuroprotective effects of these compounds. For example, derivatives of benzenesulfonamide have been investigated for their ability to prevent cerebral vasospasm, a complication of subarachnoid hemorrhage, suggesting their potential in neuroprotective therapies (Zuccarello et al., 1996).

Mécanisme D'action

Target of Action

A structurally similar compound, 3-fluoro-n-[1-(4-fluorophenyl)-3-(2-thienyl)-1h-pyrazol-5-yl]benzenesulfonamide, is reported to target the peroxisome proliferator-activated receptor gamma (pparγ) in humans . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

If it acts similarly to the structurally related compound mentioned above, it may interact with its target, pparγ, leading to changes in gene expression that regulate cellular differentiation, development, and metabolism .

Biochemical Pathways

Given its potential interaction with pparγ, it could influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

If it acts similarly to the structurally related compound, it could potentially influence gene expression related to cellular differentiation, development, and metabolism .

Action Environment

Such factors could include pH, temperature, and the presence of other molecules, which can affect the compound’s stability and interaction with its target .

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-12-6-8-14(9-7-12)19-11-13(10-16(19)20)18-23(21,22)15-4-2-1-3-5-15/h1-9,13,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVFKOQGCCGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)

![2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2977518.png)

![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)